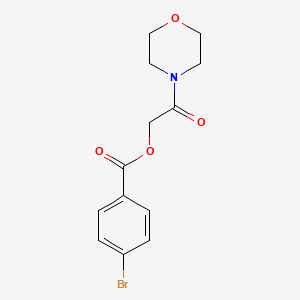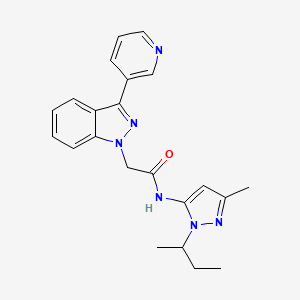![molecular formula C15H26N4O2S B6112236 2-(1-methyl-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6112236.png)
2-(1-methyl-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol is a chemical compound that is commonly referred to as MTEP. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
MTEP acts as a selective antagonist of the 2-(1-methyl-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol receptor, which is involved in regulating the release of glutamate, a neurotransmitter that is involved in various physiological processes such as learning and memory. By blocking the 2-(1-methyl-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol receptor, MTEP reduces the release of glutamate, which can have neuroprotective effects and improve cognitive function.
Biochemical and Physiological Effects:
MTEP has been shown to have various biochemical and physiological effects. It can reduce the release of glutamate, which can have neuroprotective effects and improve cognitive function. MTEP has also been shown to reduce the expression of inflammatory markers in the brain and can improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MTEP in lab experiments is its selectivity for the 2-(1-methyl-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol receptor, which allows for more precise targeting of this receptor. However, one of the limitations of using MTEP is its potential for off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on MTEP. One area of interest is its potential use in the treatment of Fragile X syndrome. Another area of interest is its potential use in the treatment of addiction and anxiety disorders. Additionally, further research is needed to better understand the mechanism of action of MTEP and its potential for off-target effects.
Synthesemethoden
The synthesis of MTEP involves a multi-step process that begins with the reaction of 2-bromoethanol with 2-(4-morpholinyl)-1,3-thiazole-5-carbaldehyde to produce 2-(4-morpholinyl)-1,3-thiazole-5-carbaldehyde-2-hydroxyethyl acetal. This intermediate is then reacted with 1-methylpiperazine and sodium triacetoxyborohydride to produce MTEP.
Wissenschaftliche Forschungsanwendungen
MTEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, addiction, and anxiety. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. MTEP has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder characterized by intellectual disability and behavioral problems.
Eigenschaften
IUPAC Name |
2-[1-methyl-4-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2S/c1-17-3-4-18(11-13(17)2-7-20)12-14-10-16-15(22-14)19-5-8-21-9-6-19/h10,13,20H,2-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEJFSUPCOBXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CN=C(S2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-amino-4-pyrimidinyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B6112167.png)
![methyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B6112170.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide](/img/structure/B6112178.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6112180.png)
![5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione](/img/structure/B6112185.png)
![2-methoxybenzaldehyde [5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6112197.png)

![1-[cyclohexyl(methyl)amino]-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6112220.png)
![N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride](/img/structure/B6112228.png)

![1-(4-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6112242.png)
![N'-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B6112250.png)

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B6112259.png)